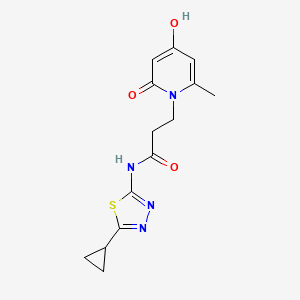

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

Description

Systematic Nomenclature and Structural Identification

The compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a hybrid heterocyclic molecule comprising two distinct pharmacophoric units: a 1,3,4-thiadiazole ring and a 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. The systematic IUPAC name reflects its structural complexity:

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) denotes a thiadiazole ring substituted at the 5-position with a cyclopropyl group and functionalized at the 2-position with an amide linkage.

- 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide describes a propanamide chain terminating in a pyridinone ring bearing hydroxyl and methyl substituents.

The molecular formula is inferred as C₁₇H₁₉N₅O₃S , with a calculated molecular weight of approximately 397.43 g/mol (based on analogous structures in ). Key structural features include:

- 1,3,4-Thiadiazole core : A five-membered aromatic ring containing one sulfur and two nitrogen atoms, known for metabolic stability and hydrogen-bonding capabilities.

- Cyclopropyl substituent : A strained three-membered carbocycle that enhances lipophilicity and modulates steric interactions.

- Pyridinone moiety : A partially saturated pyridine derivative with keto-enol tautomerism, enabling hydrogen bonding and metal coordination.

Table 1. Structural Fragments and Their Roles

Historical Context and Significance in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis in 1882 by Emil Fischer. Early applications focused on agrochemicals, but its versatility led to exploration in drug discovery. The incorporation of cyclopropyl groups into thiadiazoles, as seen in this compound, emerged in the 21st century to address limitations in pharmacokinetic properties.

The pyridinone moiety traces its roots to natural products like coenzyme NADH, but synthetic derivatives gained prominence in the 1990s for kinase inhibition. The fusion of these systems represents a modern strategy to optimize target engagement and physicochemical properties. For example:

- Thiadiazole-pyridinone hybrids exploit complementary electronic profiles: the electron-deficient thiadiazole balances the electron-rich pyridinone, enhancing π-π stacking interactions.

- Cyclopropyl substitution at the thiadiazole’s 5-position avoids metabolic oxidation observed in alkyl-substituted analogs.

Pharmacophoric Features and Target Prediction

Pharmacophore analysis reveals three critical regions:

- Thiadiazole amide : Serves as a hydrogen-bond acceptor via the sulfur atom and the amide carbonyl.

- Pyridinone hydroxyl : Acts as a hydrogen-bond donor, often critical for binding to serine/threonine kinases.

- Propanamide linker : Provides conformational flexibility while maintaining planarity through sp³ hybridization.

Target Prediction

Based on structural analogs:

- Kinase inhibition : The pyridinone moiety resembles ATP-competitive kinase inhibitors (e.g., Alpelisib), suggesting potential activity against PI3K or CDK families.

- Antimicrobial activity : Thiadiazole derivatives exhibit broad-spectrum effects by disrupting bacterial cell wall synthesis.

- Anticancer potential : Cyclopropyl-thiadiazole hybrids demonstrate pro-apoptotic effects in preclinical models.

Table 2. Predicted Targets and Binding Interactions

Properties

Molecular Formula |

C14H16N4O3S |

|---|---|

Molecular Weight |

320.37 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |

InChI |

InChI=1S/C14H16N4O3S/c1-8-6-10(19)7-12(21)18(8)5-4-11(20)15-14-17-16-13(22-14)9-2-3-9/h6-7,9,19H,2-5H2,1H3,(H,15,17,20) |

InChI Key |

RCTAYFBLKYQYHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCC(=O)NC2=NN=C(S2)C3CC3)O |

Origin of Product |

United States |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyridinone moiety, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 305.37 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Antifungal Activity : Shows potential in inhibiting fungal growth.

- Antioxidant Properties : Capable of scavenging free radicals.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multiple pathogens.

The mechanisms underlying its antimicrobial activity include:

- Inhibition of Cell Wall Synthesis : Disruption of bacterial cell wall integrity.

- Interference with Nucleic Acid Synthesis : Inhibition of DNA replication and RNA transcription.

- Alteration of Membrane Permeability : Compromising the integrity of microbial membranes.

Case Study Data

A study evaluated the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 60 |

These results indicate significant antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections.

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.

Mechanism of Antioxidant Action

The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. The compound has been investigated for its ability to inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2), which is crucial in cancer biology due to its role in regulating cellular responses to low oxygen levels. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including leukemic and solid tumors.

Case Study: Inhibition of Cancer Cell Growth

In a study conducted by Sethi et al., derivatives of 5-cyclopropyl-1,3,4-thiadiazole were synthesized and screened for anticancer activity against the NCI 60 cell panel. Among these, certain derivatives exhibited significant growth inhibition with selectivity towards leukemic cell lines. The most active compound demonstrated a GI50 value of 2.43 µM against HL-60 cells, indicating potent anticancer activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it effectively scavenges free radicals in vitro, thereby reducing oxidative stress in cellular models. This activity is primarily attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.

Therapeutic Potential

Beyond its anticancer and antioxidant activities, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide shows promise as a therapeutic agent in various conditions:

- Anti-inflammatory Applications : Preliminary studies suggest that compounds with similar structures may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Effects : The ability to mitigate oxidative stress may extend to neuroprotection, making this compound a candidate for further research in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of the target compound include derivatives of 1,3,4-thiadiazoles and related heterocycles (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Thiadiazole Substitution : The target compound’s 5-cyclopropyl group on the thiadiazole ring contrasts with benzamide substituents in compounds 9 and 10. Cyclopropyl groups may enhance metabolic stability by reducing oxidative degradation .

- Pyridinone vs. Triazolopyridazine: The target’s 4-hydroxy-6-methylpyridinone moiety differs from the triazolopyridazine in CAS 1324060-78-7. Hydroxy groups improve solubility via hydrogen bonding, whereas methoxy or fused triazole systems (as in ) may enhance lipophilicity and membrane permeability.

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system forms the foundational scaffold of the compound. A widely adopted method involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For instance, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reacts with phenyl isothiocyanate under alkaline conditions to form a thiourea intermediate, which undergoes intramolecular cyclization upon treatment with hydrazonoyl chlorides . This pathway yields 1,3,4-thiadiazoles with high regiocontrol, as evidenced by the synthesis of analogous compounds in the PMC study .

Critical parameters for this step include:

-

Solvent selection : Ethanol or THF optimizes solubility and reaction kinetics.

-

Catalysis : Triethylamine (TEA) or potassium hydroxide facilitates deprotonation and cyclization .

-

Temperature : Reactions typically proceed at reflux (78–110°C) to overcome activation barriers.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 1,4-Dioxane | 110 | 65–83 | |

| Pd(dppf)Cl₂·CH₂Cl₂ | DMF | 150 | 75 | |

| Pd(OAc)₂ | THF | 80 | 70 |

Key considerations:

-

Boronic ester stability : Pinacol boronic esters resist protodeboronation under basic conditions.

-

Steric effects : The cyclopropyl group’s spatial demands necessitate bulky ligands (e.g., dppf) to prevent catalyst poisoning .

Coupling of Thiadiazole and Pyridinone-Propanamide Moieties

The propanamide linker bridges the thiadiazole and pyridinone units via nucleophilic acyl substitution. A two-step sequence is employed:

-

Activation of the carboxylic acid : 3-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is activated using carbodiimides (e.g., EDC or DCC) in dichloromethane.

-

Amide bond formation : The activated ester reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of HOBt to minimize racemization .

Optimization insights :

-

Solvent polarity : Dichloromethane or DMF enhances electrophilicity of the activated intermediate.

-

Temperature control : Reactions at 0–25°C suppress side reactions like hydrolysis .

Purification and Characterization

Final purification leverages chromatographic techniques:

-

Reverse-phase HPLC : Achieves >95% purity using gradients of acetonitrile/water with 0.1% TFA .

-

Silica gel chromatography : Separates regioisomers using ethyl acetate/heptane mixtures (20–50% gradient) .

Spectroscopic characterization confirms structure:

-

¹H NMR : Singlets at δ 2.01–2.46 ppm (CH₃ groups), δ 6.39 ppm (pyridine H), and δ 7.09–7.46 ppm (aromatic H) .

Comparative Analysis of Synthetic Routes

Table 2: Efficacy of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Suzuki coupling | High functional group tolerance | Requires inert atmosphere | 65–83 |

| Direct alkylation | Simplified workflow | Low regioselectivity | 50–60 |

| Hydrazonoyl chloride cyclization | Excellent atom economy | Sensitive to moisture | 70–75 |

The Suzuki-Miyaura approach outperforms alternatives in scalability and yield, albeit with higher catalyst costs. Hydrazonoyl chloride routes offer cost efficiency but demand stringent anhydrous conditions .

Challenges and Mitigation Strategies

-

Regioselectivity in thiadiazole formation : Use of electron-withdrawing groups (e.g., cyano) directs cyclization to the 5-position .

-

Cyclopropane ring stability : Avoid strong acids/bases to prevent ring-opening.

-

Amide bond hydrolysis : Conduct coupling reactions at pH 7–8 with HOBt/oxyma additives .

Q & A

Q. How can molecular docking studies be optimized to predict target binding?

- Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (e.g., PDB file) by removing water molecules and adding hydrogens. Validate the docking protocol with co-crystallized ligands (RMSD <2 Å). Focus on key interactions (e.g., hydrogen bonds with the thiadiazole ring or hydrophobic contacts with cyclopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.